
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with methyl and methylsulfanyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate methyl ketone in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiadiazoles
Scientific Research Applications
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(ethylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxylate
Uniqueness
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylsulfanyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
89578-89-2 |
|---|---|
Molecular Formula |
C7H13N3OS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
N,2,2-trimethyl-5-methylsulfanyl-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C7H13N3OS2/c1-7(2)10(5(11)8-3)9-6(12-4)13-7/h1-4H3,(H,8,11) |
InChI Key |
HMYUKLZPRZALBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(N=C(S1)SC)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


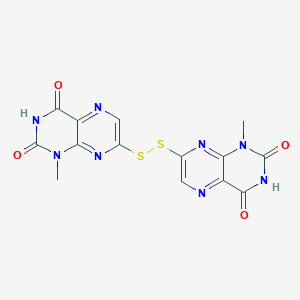
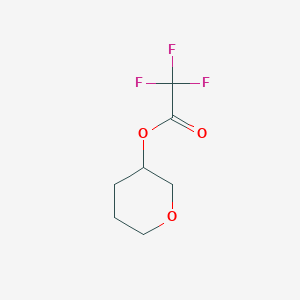
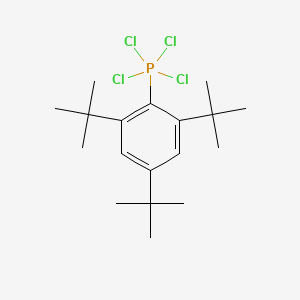
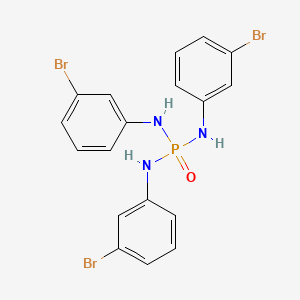
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
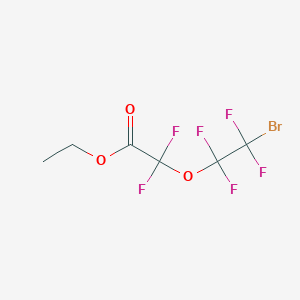
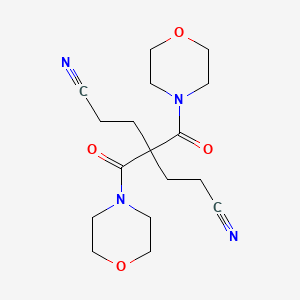
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
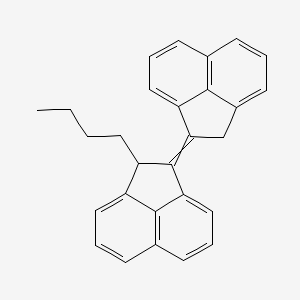
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
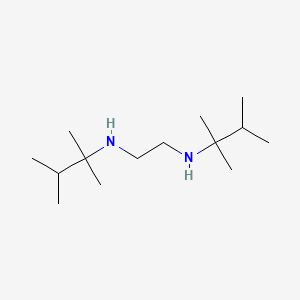
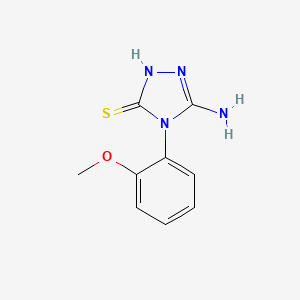
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)

